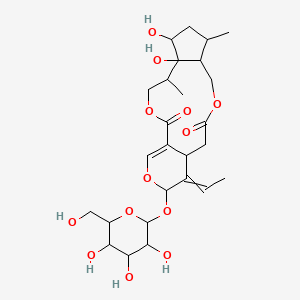
4/'/'-Hydroxyisojasminin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’'-Hydroxyisojasminin is a natural product derived from the plant Jasminum mesnyiThe compound has a molecular formula of C26H38O13 and a molecular weight of 558.577 . It is primarily used in scientific research and is not intended for human consumption .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4’‘-Hydroxyisojasminin typically involves extraction from the leaves of Jasminum mesnyi. The leaves are first dried and then subjected to solvent extraction using methanol or aqueous solutions . The extracts are then purified using chromatographic techniques to isolate 4’'-Hydroxyisojasminin.
Industrial Production Methods: large-scale extraction and purification processes would likely involve similar methods to those used in laboratory settings, with additional steps for quality control and standardization .
Análisis De Reacciones Químicas
Types of Reactions: 4’'-Hydroxyisojasminin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 4’'-Hydroxyisojasminin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
4’'-Hydroxyisojasminin has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of natural products.
Medicine: Preliminary studies suggest potential therapeutic applications, although more research is needed to confirm these findings.
Mecanismo De Acción
The mechanism of action of 4’'-Hydroxyisojasminin is not fully understood. it is believed to interact with various molecular targets and pathways in biological systems. Studies suggest that it may exert its effects through antioxidant mechanisms, scavenging reactive oxygen species and protecting cells from oxidative damage . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Isojasminin: Another compound derived from Jasminum mesnyi with similar chemical properties.
Jasminin: A related compound with potential biological activities.
Hydroxyjasmesoside: Known for its antioxidant properties.
Uniqueness: 4’‘-Hydroxyisojasminin is unique due to its specific chemical structure and the presence of a hydroxyl group at the 4’’ position. This structural feature may contribute to its distinct biological activities and reactivity compared to other similar compounds .
Propiedades
IUPAC Name |
16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O13/c1-4-13-14-6-19(29)35-10-16-11(2)5-18(28)26(16,34)12(3)8-36-23(33)15(14)9-37-24(13)39-25-22(32)21(31)20(30)17(7-27)38-25/h4,9,11-12,14,16-18,20-22,24-25,27-28,30-32,34H,5-8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDQUAKPMYNFTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC(=O)OCC3C(CC(C3(C(COC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













